[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 192801-39-1
VCID: VC20920502
InChI: InChI=1S/C10H9NO3S/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14)
SMILES: C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid

CAS No.: 192801-39-1

Cat. No.: VC20920502

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid - 192801-39-1

Specification

CAS No. 192801-39-1
Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
IUPAC Name 2-[2-(hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Standard InChI InChI=1S/C10H9NO3S/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14)
Standard InChI Key NZVVHYPZGWEMAP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO
Canonical SMILES C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO

Introduction

[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The compound incorporates a hydroxymethyl group and a benzothiazole moiety, which are crucial for its solubility and bioavailability.

Antimicrobial Activity

Studies have shown that [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid exhibits significant antimicrobial activity against various bacterial strains. This property makes it a promising candidate for the development of new antimicrobial agents.

Enzyme Inhibition

It is believed that the compound can inhibit specific enzymes involved in metabolic pathways, contributing further to its biological effects.

Synthesis Methods

Several synthesis methods have been developed for producing [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid:

  • Multi-step Organic Synthesis: Involves initial formation of the benzothiazole core followed by introduction of hydroxymethyl and acetic acid functionalities.

    While specific detailed synthesis protocols are not widely documented outside proprietary sources or less reliable websites like Smolecule.com (which should be avoided), general approaches involve careful control over reaction conditions to ensure high purity yields.

Applications

The applications of [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid span multiple domains:

Interaction Studies

Interaction studies with biological macromolecules provide insights into how this compound might exert pharmacological effects at the molecular level.

Potential Therapeutic Uses

Given its antimicrobial and anticancer properties, further research could explore therapeutic applications in these areas.

  • Benzoxazolinone/benzothiazolinone derivatives show analgesic and anti-inflammatory properties .

  • N-Hetaryl(aryl)alkyl derivatives exhibit potent analgesic effects .

These studies highlight broader trends within heterocyclic compounds but do not directly address all aspects of [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid without access to specific peer-reviewed articles beyond those mentioned here.

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